2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol
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Overview
Description
2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is a chemical compound with the molecular formula C14H21NO. It is known for its utility in various research applications, particularly in the fields of chemistry and biology. The compound is characterized by its piperidine ring, which is substituted with two methyl groups, and a benzyl alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol typically involves the reaction of 4,4-dimethyl-1-piperidine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl alcohol moiety can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzophenone.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzyl alcohol moiety play crucial roles in binding to these targets, influencing biological pathways and exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Dimethyl-1-piperidinyl)benzyl Alcohol
- 4,4-Dimethyl-1-piperidinyl)phenyl]methanol
Uniqueness
2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol is unique due to its specific substitution pattern on the piperidine ring and the presence of the alpha-methyl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Biological Activity
The compound 2-(4,4-Dimethyl-1-piperidinyl)-alpha-methylbenzyl Alcohol (commonly referred to as DM-PMBA) is a synthetic derivative of alpha-methylbenzyl alcohol, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DM-PMBA features a piperidine ring substituted with two methyl groups at the 4-position and a benzyl alcohol moiety. This structure is significant as it influences the compound's interaction with biological targets, particularly in the central nervous system (CNS) and cardiovascular systems.
DM-PMBA has been identified as a ligand for several receptors, including:
- α2δ-1 subunit of voltage-gated calcium channels : This interaction is crucial for mediating pain relief and has implications in neuropathic pain management .
- G protein-coupled receptors (GPCRs) : The binding affinity to GPCRs suggests potential roles in modulating neurotransmitter release and influencing various physiological responses .
2. In Vitro Studies
Research has demonstrated that DM-PMBA exhibits notable effects on cellular viability and signaling pathways:
- Antitumor Activity : In studies involving breast cancer cell lines (e.g., MDA-MB-231), DM-PMBA reduced cell viability by approximately 55% at a concentration of 10 μM over three days, indicating potential antitumor properties .
- Cardiac Effects : In isolated heart preparations, compounds similar to DM-PMBA have shown both inotropic (increasing heart contractility) and vasodilatory effects, suggesting cardiovascular applications .
Table 1: Biological Activity Summary of DM-PMBA
Activity Type | Model/Cell Line | Concentration | Effect Observed |
---|---|---|---|
Antitumor | MDA-MB-231 | 10 μM | 55% reduction in viability |
Cardiac Inotropic Effect | Isolated Rat Hearts | Varies | Increased contractility |
Calcium Channel Modulation | Recombinant Cells | 1 μM | Significant inhibition observed |
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of DM-PMBA against triple-negative breast cancer cells revealed that treatment with the compound significantly inhibited cell proliferation. The study utilized both in vitro assays and in vivo xenograft models to validate the findings. Notably, the compound was well tolerated in animal models, showing no significant adverse effects at therapeutic doses .
Case Study 2: Cardiovascular Implications
In cardiovascular research, DM-PMBA was evaluated for its effects on isolated perfused rat hearts. The results indicated that DM-PMBA produced greater inotropic effects compared to control compounds, suggesting its potential utility in treating heart failure or other cardiac conditions .
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[2-(4,4-dimethylpiperidin-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C15H23NO/c1-12(17)13-6-4-5-7-14(13)16-10-8-15(2,3)9-11-16/h4-7,12,17H,8-11H2,1-3H3 |
InChI Key |
GWQKGZGKZGYIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCC(CC2)(C)C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.